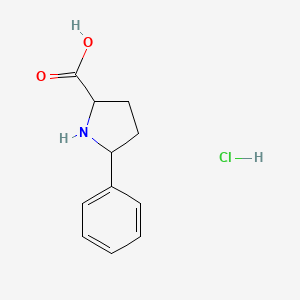

5-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Description

5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1 for the (2R,5R)-stereoisomer; 2413848-24-3 for (2S,5R)-form) is a pyrrolidine-based chiral compound with a phenyl substituent at the 5-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . The compound is marketed as a high-purity research chemical, often used in pharmaceutical synthesis and asymmetric catalysis due to its rigid bicyclic structure and stereochemical diversity. However, safety data (e.g., toxicity, handling) remain unavailable, requiring direct consultation with suppliers for specific protocols .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |

InChI Key |

OPIDXEOJSLEQHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Catalytic Hydrogenation and Protection Strategy

One prominent method involves the use of chiral catalysts and hydrogenation under controlled conditions:

- Starting material: Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol)

- Solvents: Ethanol (15 mL) and N,N-dimethylformamide (3 mL)

- Catalyst: Chiral catalyst M (7.0 mg, 0.007 mmol)

- Base: Sodium ethoxide (38 mg, 0.71 mmol)

- Reaction conditions: Hydrogen pressure maintained at 1.4 to 1.5 MPa in an autoclave at 50 °C with stirring

- Subsequent steps include esterification and protection with tert-butoxycarbonyl groups, low-temperature reactions (-78 °C to -40 °C), and acid quenching with acetic acid

- Final purification by column chromatography yields N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-oxocarbonyl-2,3-dihydro-1H-pyrrole with an 82.9% yield

This method ensures stereoselective hydrogenation and protection of functional groups essential for further transformations.

Synthesis of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid and Its Hydrochloride Salt

Another method focuses on the stereoselective preparation of the (2S,4S) stereomer of 4-phenylpyrrolidine-2-carboxylic acid and its conversion to the hydrochloride salt:

- The process involves stereoselective synthesis routes that yield the desired stereoisomer with high enantiomeric purity

- Salt formation is achieved by reacting the free acid with hydrochloric acid under controlled conditions to form the hydrochloride salt

- The patent documents describe purification steps including crystallization and solvent extraction to isolate the hydrochloride salt in high purity

- This method emphasizes the control of stereochemistry and salt formation to improve stability and solubility of the compound.

| Parameter | Method 1 (Catalytic Hydrogenation) | Method 2 (Stereoselective Salt Formation) |

|---|---|---|

| Starting Material | Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole | (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

| Catalyst/Base | Chiral catalyst M / Sodium ethoxide | Not specified (focus on stereoselective synthesis) |

| Solvents | Ethanol, DMF | Various solvents for crystallization and extraction |

| Reaction Conditions | Hydrogen pressure 1.4-1.5 MPa, 50 °C, autoclave | Controlled acid-base reaction for salt formation |

| Temperature Range | -78 °C to 50 °C | Ambient to controlled crystallization temperatures |

| Yield | 82.9% (protected intermediate) | High purity salt obtained (yield not specified) |

| Purification | Column chromatography | Crystallization and solvent extraction |

| Stereochemical Control | High, via chiral catalyst and low temperature steps | High, via stereoselective synthesis |

- The catalytic hydrogenation method provides a robust approach to introduce chirality and protect functional groups, facilitating downstream modifications.

- The stereoselective salt formation method is critical for obtaining the hydrochloride salt form, which is often preferred for pharmaceutical applications due to improved stability and solubility.

- Both methods require careful control of reaction conditions, including temperature, pressure, and reagent purity, to ensure high stereochemical fidelity.

- The use of chiral catalysts and low-temperature reaction steps are common themes to achieve enantiomeric purity.

- Purification techniques such as column chromatography and crystallization are essential to isolate the desired compound in pure form.

The preparation of 5-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves sophisticated stereoselective synthetic strategies that combine catalytic hydrogenation, protection/deprotection chemistry, and salt formation. The methods documented in patents provide detailed protocols that ensure high yield and stereochemical purity, essential for pharmaceutical and synthetic applications. The choice of method depends on the desired stereoisomer and final product form, with hydrochloride salt formation being a key step for stability and usability.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : Oxidation of the carboxylic acid group or adjacent carbons.

Key Reagents and Conditions :

Examples :

-

Ketone Formation : Oxidation of the pyrrolidine ring or phenyl-substituted carbon yields ketones, as observed in related pyrrolidine derivatives.

-

Radical Intermediates : EPR spectroscopy confirms the formation of alkyl radicals during oxidative decarboxylation, critical for mechanistic studies .

Reduction Reactions

Mechanism : Reduction of the carboxylic acid group to alcohols or amides.

Key Reagents and Conditions :

Examples :

-

Alcohol Formation : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, altering solubility and reactivity.

-

Amide Derivatives : Use of PCl₅ facilitates amidation, enabling the synthesis of bioactive peptides .

Substitution Reactions

Mechanism : Electrophilic aromatic substitution on the phenyl ring.

Key Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Halogenation | Bromine (Br₂) under acidic conditions | 5-Bromo-phenylpyrrolidine derivatives | |

| Nitration | Nitric acid (HNO₃) | Nitro-substituted phenyl derivatives |

Examples :

-

Halogenation : Bromination introduces reactive sites for further functionalization, such as coupling reactions.

-

Nitration : Nitro groups enhance electron-withdrawing effects, influencing reactivity in subsequent reactions.

Protecting Group Chemistry

Mechanism : Introduction of protecting groups (e.g., Fmoc, Boc) for selective synthesis.

Key Reagents and Conditions :

Applications :

-

Peptide Synthesis : Fmoc-protected derivatives enable selective amino acid modification .

-

Stability : Boc groups enhance solubility and stability during multi-step synthesis .

Coupling and Cross-Coupling Reactions

Mechanism : Formation of carbon-carbon or carbon-nitrogen bonds.

Key Reagents and Conditions :

Examples :

-

Suzuki Coupling : Used to introduce phenyl groups, as demonstrated in the synthesis of 5-oxo-1-phenyl-pyrrolidine-2-carboxylic acid .

-

Sonogashira Coupling : Facilitates the incorporation of alkynyl groups for bioconjugation .

Biological Activity-Driven Reactions

Mechanism : Enzymatic interactions or ligand binding.

Key Observations :

-

Enzyme Inhibition : Analogous compounds inhibit transglutaminases (TG), suggesting potential in drug development.

-

Neuropharmacological Activity : Interactions with dopamine and serotonin pathways highlight therapeutic potential.

Key Research Findings

-

Radical Chemistry : EPR studies confirm the formation of transient alkyl radicals during oxidative decarboxylation, critical for understanding reaction pathways .

-

Stereoselectivity : The (2R,5R) and (2R,5S) configurations influence biological activity and reactivity, necessitating stereospecific synthesis methods .

-

Multidrug Resistance : Derivatives with nitrothienyl groups show selective antimicrobial activity against multidrug-resistant Staphylococcus aureus .

Scientific Research Applications

5-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

5-Phenylpyrrolidine-2-carboxylic Acid (CAS: 78800-52-9) Key Difference: Lacks the hydrochloride salt, affecting solubility (lower polarity) and bioavailability. Applications: Used as a precursor for metal-organic frameworks (MOFs) and enzyme inhibitors.

(2R,5S)-1-(tert-Butoxycarbonyl)-5-Phenylpyrrolidine-2-carboxylic Acid

- Key Difference : Incorporates a Boc (tert-butoxycarbonyl) protecting group, enhancing stability during peptide synthesis.

- Cost : Priced at €1,715/g , significantly higher than the hydrochloride form due to specialized applications in medicinal chemistry .

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1209326-97-5)

- Key Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), altering conformational flexibility. The chloropyridine group enhances lipophilicity, making it suitable for CNS-targeting drug candidates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Structural Feature |

|---|---|---|---|

| 5-Phenylpyrrolidine-2-carboxylic acid HCl | 227.69 | Water-soluble* | Rigid pyrrolidine core, phenyl group |

| Yohimbine Hydrochloride | 390.90 | Ethanol-soluble | Indole alkaloid with carboxylic acid |

| 3-Fluoropyridine-2-carboxylic Acid HCl | 177.56 | DMSO-soluble | Fluorine substituent enhances acidity |

| 5-Methoxy-pyrrolopyridine-2-carboxylic Acid | 207.18 | Methanol-soluble | Fused pyrrolopyridine ring system |

*Assumed based on hydrochloride salt formation; explicit data unavailable .

Biological Activity

5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (often referred to as 5-PPCA-HCl) is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-PPCA-HCl is characterized by its pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular formula is , and it possesses unique stereochemical properties that influence its biological interactions.

The biological activity of 5-PPCA-HCl is primarily attributed to its interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin . These interactions suggest potential applications in the treatment of mood disorders and other neuropsychiatric conditions. The compound may modulate synaptic transmission, influencing both excitatory and inhibitory pathways in the central nervous system.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including 5-PPCA-HCl, exhibit varying degrees of anticancer activity. In vitro studies have shown that certain derivatives can reduce the viability of cancer cell lines, such as A549 (human lung adenocarcinoma) cells. For instance, compounds structurally related to 5-PPCA-HCl demonstrated post-treatment cell viability ranging from 66% to 86% when exposed to a concentration of 100 µM for 24 hours .

| Compound | Cell Line | Post-Treatment Viability (%) |

|---|---|---|

| 5-PPCA-HCl | A549 | 78–86 |

| Compound X | A549 | 66 |

| Cisplatin | A549 | Standard Control |

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of 5-PPCA-HCl against multidrug-resistant strains of bacteria. However, results have shown limited efficacy against Gram-negative pathogens, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL . Notably, some derivatives exhibited activity against Gram-positive strains like Staphylococcus aureus .

Neuroprotective Effects

5-PPCA-HCl has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Its ability to interact with neurotransmitter receptors positions it as a candidate for further research into treatments for neurodegenerative diseases.

Case Studies and Research Findings

- Neuropharmacological Studies : A study focusing on the binding affinity of 5-PPCA-HCl at the NMDA receptor complex indicated potential as a glycine antagonist. This could be relevant in developing treatments for conditions like epilepsy or schizophrenia .

- Synthesis and Characterization : Various synthesis methods have been developed to produce high-purity 5-PPCA-HCl suitable for biological testing. Techniques involving reflux reactions and chromatography have been employed to optimize yield and purity .

- Comparative Studies : Comparative analysis with structurally similar compounds revealed that modifications in substituents significantly impact biological activity. For example, compounds with different stereochemistry or functional groups demonstrated varied effects on cell viability and receptor binding.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-phenylpyrrolidine-2-carboxylic acid hydrochloride for high yield and purity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters such as reaction temperature, solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst loading (e.g., palladium or chiral catalysts). Statistical analysis of these variables minimizes trial-and-error iterations . For purification, employ recrystallization in polar aprotic solvents or gradient elution via reverse-phase HPLC, referencing purity standards (>95%) from structurally similar pyrrolidine derivatives .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve stereochemistry at the pyrrolidine ring and phenyl substituents, with high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve chiral centers, as demonstrated for (2S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride . Polarimetric analysis is essential for enantiomeric excess determination if the compound is chiral .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR signals overlap, use 2D-COSY or HSQC to resolve coupling patterns. Compare experimental infrared (IR) spectra with computational predictions (e.g., density functional theory) to confirm functional groups like carboxylic acid and hydrochloride .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction pathways, such as decarboxylation or ring-opening reactions. Use transition-state search algorithms (e.g., Nudged Elastic Band) to identify energy barriers. Integrate machine learning to correlate computed parameters (e.g., Fukui indices) with experimental reactivity data, as proposed by ICReDD’s reaction design framework .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) and compare their binding affinities to biological targets using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (R)- and (S)-enantiomers of 3-aminopyrrolidine derivatives show distinct interactions with enzymes like prolyl oligopeptidase .

Q. What experimental protocols mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products (e.g., decarboxylated derivatives). Lyophilization or storage in anhydrous DMSO at -20°C under inert gas (argon) is recommended, as shown for hydrolytically sensitive pyrrolidine analogs .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

- Methodological Answer : Perform phase-solubility studies using the shake-flask method at controlled pH (2–12) and temperatures (4–37°C). Compare results with computational solubility predictions via Hansen solubility parameters or COSMO-RS models. Discrepancies may arise from hydrate formation, as observed in hydrochloride salts of related heterocycles .

Methodological Innovations

Q. Can hybrid computational-experimental workflows accelerate the discovery of derivatives with enhanced pharmacological properties?

- Methodological Answer : Yes. Use fragment-based drug design (FBDD) to screen virtual libraries of 5-phenylpyrrolidine derivatives. Validate top candidates via parallel synthesis and in vitro assays (e.g., kinase inhibition). ICReDD’s integrated platform exemplifies this approach by combining quantum mechanics, informatics, and high-throughput experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.